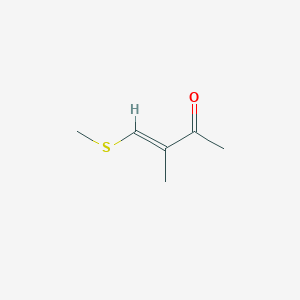
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) typically involves the reaction of 3-methyl-3-buten-2-one with a thiol compound under specific conditions. One common method involves the use of methyl mercaptan (CH3SH) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 4-methylthio-3-methyl-3-buten-2-ol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) can be compared with other unsaturated ketones and thiol-containing compounds:
Similar Compounds: 3-Methyl-3-buten-2-one, 4-Methylthio-2-butanone, and 4-Methylthio-3-buten-2-ol.
Propriétés
Numéro CAS |
128307-46-0 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
(E)-3-methyl-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4+ |
Clé InChI |
JDOVKISZMKDHOQ-SNAWJCMRSA-N |
SMILES |
CC(=CSC)C(=O)C |
SMILES isomérique |
C/C(=C\SC)/C(=O)C |
SMILES canonique |
CC(=CSC)C(=O)C |
Synonymes |
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















